molecular formula C18H18N4O5 B2993442 3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone CAS No. 289061-09-2

3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone

Cat. No.: B2993442
CAS No.: 289061-09-2
M. Wt: 370.365
InChI Key: NIQPHMMKILZMAX-UHFFFAOYSA-N
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Description

3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone is a piperazine-derived compound featuring a 3,5-dinitrophenyl ketone group and a 4-(2-methylphenyl) substituent on the piperazine ring.

Properties

IUPAC Name

(3,5-dinitrophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-13-4-2-3-5-17(13)19-6-8-20(9-7-19)18(23)14-10-15(21(24)25)12-16(11-14)22(26)27/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQPHMMKILZMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone and similar compounds:

Compound Name Molecular Formula Molecular Weight Piperazine Substituent Key Functional Groups
This compound C₁₉H₁₈N₄O₅* ~394.37 4-(2-methylphenyl) 3,5-dinitrophenyl ketone
(3,5-Dinitrophenyl)[4-(diphenylmethyl)piperazinyl]methanone C₂₄H₂₂N₄O₅ 446.463 4-(diphenylmethyl) 3,5-dinitrophenyl ketone
3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone C₂₀H₂₀N₄O₅ 396.4 4-(3-phenylprop-2-enyl) 3,5-dinitrophenyl ketone
1-(3,4,5-Trimethoxybenzoyl)-4-(2-pyridyl)piperazine C₁₉H₂₃N₃O₄ 357.45 4-(2-pyridyl) 3,4,5-trimethoxybenzoyl
Key Observations:

Substituent Effects: The 2-methylphenyl group in the target compound introduces steric hindrance and moderate lipophilicity compared to the diphenylmethyl group in , which is bulkier and more lipophilic. The 2-pyridyl group in introduces basicity and hydrogen-bonding capacity, contrasting with the aromatic 2-methylphenyl group.

Functional Group Impact :

  • All compounds except share the 3,5-dinitrophenyl ketone group, which enhances electron-withdrawing effects and may influence binding to electron-rich biological targets.
  • The trimethoxybenzoyl group in provides electron-donating methoxy groups, altering electronic properties compared to nitro groups.

Pharmacological and Toxicity Data

While direct data for the target compound are absent, insights from analogs include:

  • Toxicity : The compound in exhibited moderate toxicity (LD₅₀: 800 mg/kg in mice via intraperitoneal route) and flammability, highlighting the need for careful handling of structurally related nitro-containing compounds.

Biological Activity

3,5-Dinitrophenyl 4-(2-methylphenyl)piperazinyl ketone is a complex organic compound featuring a piperazine ring and a dinitrophenyl group. This compound is notable for its potential biological activities, particularly in medicinal chemistry and materials science. Its unique structure allows for various chemical reactions and interactions with biological macromolecules.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C17_{17}H18_{18}N4_{4}O4_{4}
  • Molecular Weight : 342.35 g/mol
  • CAS Number : 289061-09-2

The presence of the 2-methylphenyl group significantly influences its reactivity and biological activity, making it a subject of interest in various research fields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, altering their activity, which may lead to various pharmacological effects. The exact pathways involved depend on the specific biological targets being investigated.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties. The efficacy against various microbial strains is an area of ongoing research.
  • Cytotoxic Effects : There is potential for this compound to demonstrate cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is interest in exploring its effects on the central nervous system.

Antimicrobial Activity

In vitro studies have been conducted to assess the antimicrobial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Microbial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureus50Chloramphenicol25
Escherichia coli100Ampicillin50
Candida albicans75Ketoconazole50

These results indicate that while the compound shows potential antimicrobial activity, it may not be as potent as established antibiotics.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. In one study, the compound was tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines:

Cell LineIC50_{50} (µM)Reference CompoundIC50_{50} (µM)
MCF-720Doxorubicin0.5
PC-325Paclitaxel1

The IC50_{50} values suggest that while the compound exhibits cytotoxicity, further optimization is needed to enhance its efficacy.

Case Study: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of piperazine-based compounds, including this compound. The derivatives were evaluated for their biological activities, revealing that modifications to the piperazine ring significantly influenced their antimicrobial and anticancer properties.

Future Directions

Further research is warranted to explore:

  • Structural Modifications : Investigating how changes in chemical structure affect biological activity.
  • Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with biological targets.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

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